N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-fluorophenyl group, a thiazole ring, and an acetamide moiety
Properties
Molecular Formula |
C17H12ClFN2OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H12ClFN2OS/c18-14-8-12(6-7-15(14)19)20-16(22)9-13-10-23-17(21-13)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,22) |
InChI Key |
BXJLHUKPQDCPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the thiazole intermediate is coupled with 3-chloro-4-fluoroaniline through a nucleophilic substitution reaction. The final step involves the acylation of the resulting amine with an appropriate acyl chloride or anhydride to form the acetamide group. Reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is targeted.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol or thiourea in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups can facilitate binding to biological macromolecules, while the acetamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and binding affinity in biological systems, while the thiazole ring provides a versatile scaffold for further modifications.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable candidate for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
